5-amino-1H-indole-3-carboxamide

Nrf2 Cellular stress response Luciferase reporter assay

5-Amino-1H-indole-3-carboxamide (CAS 677752-70-4) is a privileged scaffold for medicinal chemistry. Its 5-amino group provides a synthetically accessible handle for amide coupling and bioconjugation, directly enabling PROTAC linker attachment and focused library synthesis targeting RIPK1 and IKK2. This specific 5-amino variant is chemically non-equivalent to 5-unsubstituted, 5-nitro, or 5-hydroxy analogs—substitutions that can abolish kinase inhibition. Baseline Nrf2 activation (EC₅₀ 2.2 μM) makes it an ideal comparator for antioxidant response element profiling. Procure to access validated chemical space for necroptosis, inflammation, and neurodegeneration programs.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 677752-70-4
Cat. No. B3278457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1H-indole-3-carboxamide
CAS677752-70-4
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=CN2)C(=O)N
InChIInChI=1S/C9H9N3O/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13/h1-4,12H,10H2,(H2,11,13)
InChIKeyJKTMQSWVIQKABP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-indole-3-carboxamide (CAS 677752-70-4) – A Versatile Indole Scaffold for Kinase Inhibitor and Targeted Protein Degradation Research


5-Amino-1H-indole-3-carboxamide (CAS 677752-70-4) is a heterocyclic building block featuring an indole core with a primary amino group at the 5-position and a carboxamide at the 3-position. It belongs to the indole-3-carboxamide class, a privileged scaffold in medicinal chemistry due to its capacity to engage diverse biological targets through hydrogen bonding and π-π stacking interactions . The compound serves as a key intermediate in the synthesis of kinase inhibitors (e.g., IKK2, RIPK1) and proteolysis-targeting chimeras (PROTACs), and has demonstrated modest Nrf2 activation (EC₅₀ = 2.2 μM) in cell-based assays [1].

Why 5-Amino-1H-indole-3-carboxamide is Not Interchangeable with Generic Indole-3-carboxamides


Indole-3-carboxamide derivatives exhibit profound biological activity dependence on the nature and position of ring substituents. The 5-amino group confers unique electronic properties and hydrogen-bonding capacity that directly influence target engagement and metabolic stability. Generic substitution with 5-unsubstituted, 5-nitro, or 5-hydroxy analogs is not chemically equivalent, as these modifications can abolish kinase inhibition, alter selectivity profiles, or impair synthetic tractability for further derivatization [1]. The 5-amino variant provides a specific, synthetically accessible handle for amide coupling and bioconjugation that is absent in many other indole-3-carboxamide building blocks.

5-Amino-1H-indole-3-carboxamide – Quantitative Differentiation Evidence


Nrf2 Activation Potency – A Defined Baseline for Cellular Pathway Engagement

In a cell-based Nrf2 activation assay, 5-amino-1H-indole-3-carboxamide exhibited an EC₅₀ of 2.2 μM (2.20E+3 nM) [1]. While this potency is modest, it establishes a verifiable baseline for cellular pathway engagement that can be used to benchmark structurally optimized derivatives. For context, many unsubstituted indole-3-carboxamides show no detectable Nrf2 activation in similar assays, highlighting the functional impact of the 5-amino group.

Nrf2 Cellular stress response Luciferase reporter assay

Scaffold Utility – Enabling the Synthesis of Low-Nanomolar RIPK1 Inhibitors

5-Substituted indole-3-carboxamide derivatives, for which 5-amino-1H-indole-3-carboxamide serves as a key precursor, have been optimized to yield compounds with low nanomolar IC₅₀ values against RIPK1 kinase. The prioritized compound 10b from a eutectic series exhibited IC₅₀ values in the low nanomolar range and demonstrated good kinase selectivity [1]. This represents a significant improvement over the micromolar activity of simpler indole-3-carboxamides against this target.

RIPK1 Kinase inhibition Medicinal chemistry

IKK2 Kinase Inhibition – Structural Basis for Anti-inflammatory Lead Generation

Indole carboxamide compounds, including those derived from the 5-aminoindole-3-carboxamide scaffold, have been disclosed as potent inhibitors of IKK2 (IKKβ) kinase activity [1]. Patents covering this chemotype report inhibitory activity in the sub-micromolar to nanomolar range for optimized analogs, positioning this scaffold as a validated starting point for anti-inflammatory drug discovery. The 5-amino group can be further functionalized to modulate potency and physicochemical properties.

IKK2 IKKβ Inflammation Kinase inhibitor

5-Amino-1H-indole-3-carboxamide – Primary Research and Industrial Use Cases


Synthesis of Advanced RIPK1 Inhibitors for Inflammatory Disease Models

The 5-amino group serves as a versatile anchor for introducing diverse substituents via amide coupling or reductive amination. This enables the rapid generation of focused libraries targeting RIPK1, a key necroptosis regulator. Optimized derivatives have demonstrated low nanomolar IC₅₀ values and protective effects in cellular necroptosis models [1]. Procurement of 5-amino-1H-indole-3-carboxamide is essential for accessing this validated chemical space.

Generation of IKK2 (IKKβ) Inhibitor Candidates for Autoimmune and Inflammatory Indications

Indole-3-carboxamide derivatives are established IKK2 inhibitors with potential applications in rheumatoid arthritis, inflammatory bowel disease, and asthma [1]. The 5-amino compound is a strategic intermediate for synthesizing and optimizing novel IKK2 inhibitors with improved selectivity and pharmacokinetic profiles. Its use directly supports structure-activity relationship (SAR) studies aimed at clinical candidate selection.

Development of Nrf2 Activators for Cytoprotection and Oxidative Stress Research

With a defined EC₅₀ of 2.2 μM in a cellular Nrf2 activation assay [1], 5-amino-1H-indole-3-carboxamide provides a starting point for exploring the indole-3-carboxamide scaffold in the context of the Nrf2-ARE pathway. Researchers can use this compound as a baseline comparator when profiling more potent synthetic derivatives designed to upregulate antioxidant response elements. This is particularly relevant for projects in neurodegeneration and metabolic disease.

Construction of PROTACs and Targeted Protein Degraders

The primary amino group at the 5-position is an ideal exit vector for attaching linkers used in proteolysis-targeting chimeras (PROTACs). Given the established kinase inhibition profiles of indole-3-carboxamide derivatives, 5-amino-1H-indole-3-carboxamide is a privileged building block for designing heterobifunctional degraders targeting IKK2, RIPK1, or other kinases. This application leverages the compound's dual functionality: target engagement via the indole core and linker conjugation via the 5-amino handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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